molecular formula C11H19NO3S B5136803 N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide

Cat. No.: B5136803
M. Wt: 245.34 g/mol
InChI Key: QPUPLTYHPBOZPV-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is a chemical compound with the molecular formula C11H19NO3S and a molecular weight of 245.3385 . This compound features a cyclohexylcarboxamide group attached to a 1,1-dioxothiolan ring, which is a sulfur-containing heterocycle. The presence of the dioxothiolan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of the cell membrane and controlling the duration of action potentials, thereby regulating cellular excitability .

Mode of Action

This compound acts as an activator of the GIRK channels . By activating these channels, the compound allows more potassium ions to flow into the cell. This inward flow of potassium ions makes the inside of the cell more negative, hyperpolarizing the cell membrane potential. This hyperpolarization inhibits the firing of action potentials, thereby reducing cellular excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . The increased potassium ion conductance hyperpolarizes the cell membrane, which can influence various downstream biochemical pathways. For instance, it can inhibit the release of neurotransmitters, modulate heart rate, and regulate insulin secretion .

Pharmacokinetics

The compound has been evaluated in tier 1 dmpk assays, indicating its metabolic stability .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in that cell. For instance, in neurons, this could lead to decreased neurotransmitter release, while in cardiac cells, it could lead to a slower heart rate .

Preparation Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminothiolane with cyclohexyl isocyanate in the presence of a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The dioxothiolan ring can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of thiolane derivatives. Substitution reactions involving the amide group can result in the formation of various substituted carboxamides. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fungicide and pesticide due to its selective action against certain pests . Additionally, the compound’s unique chemical structure makes it a valuable tool in the study of sulfur-containing heterocycles and their reactivity.

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be compared to other sulfur-containing heterocycles, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . While both compounds feature a sulfur-containing ring, the dioxothiolan ring in this compound imparts different chemical properties compared to the dioxothietan ring in the triazole derivative. This difference in ring structure can affect the compounds’ reactivity and biological activity. Other similar compounds include potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, which is also used as a pesticide and has similar chemical properties .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUPLTYHPBOZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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